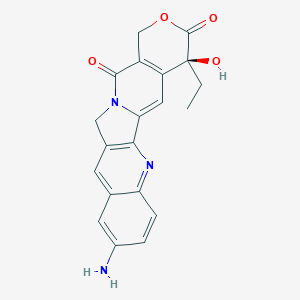

10-Aminocamptothecin

Vue d'ensemble

Description

10-Aminocamptothecin is a derivative of camptothecin, a naturally occurring alkaloid isolated from the Chinese tree Camptotheca acuminata. This compound is known for its potent anticancer properties, primarily due to its ability to inhibit the enzyme DNA topoisomerase I, which is crucial for DNA replication and transcription .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 10-Aminocamptothecin can be synthesized through several methods. One common approach involves the nitration of camptothecin to produce 10-nitrocamptothecin, followed by reduction to yield this compound . The reaction conditions typically involve the use of nitric acid for nitration and a reducing agent such as palladium on carbon (Pd/C) for the reduction step.

Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches to enhance yield. Techniques such as plant tissue culture, cell suspension culture, and genetic manipulation are employed to produce camptothecin and its derivatives in large quantities .

Analyse Des Réactions Chimiques

Types of Reactions: 10-Aminocamptothecin undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound into its corresponding nitro derivative.

Reduction: Reduction of camptothecin derivatives can yield this compound.

Substitution: Amino groups in this compound can participate in substitution reactions, forming different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as nitric acid are used.

Reduction: Palladium on carbon (Pd/C) is a common reducing agent.

Substitution: Various nucleophiles can be used depending on the desired product.

Major Products: The major products formed from these reactions include various camptothecin derivatives with modifications at the amino group, enhancing their pharmacological properties .

Applications De Recherche Scientifique

10-Aminocamptothecin has a wide range of applications in scientific research:

Chemistry: It serves as a precursor for synthesizing other camptothecin derivatives.

Biology: It is used to study the inhibition of DNA topoisomerase I and its effects on cellular processes.

Industry: The compound is used in the development of new anticancer drugs and formulations.

Mécanisme D'action

10-Aminocamptothecin exerts its effects by inhibiting the enzyme DNA topoisomerase I. This enzyme is responsible for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase I-DNA complex, this compound prevents the re-ligation of DNA strands, leading to DNA damage and apoptosis .

Comparaison Avec Des Composés Similaires

Camptothecin: The parent compound from which 10-Aminocamptothecin is derived.

9-Aminocamptothecin: Another derivative with similar anticancer properties.

Topotecan and Irinotecan: Synthetic analogs of camptothecin used clinically for cancer treatment.

Uniqueness: this compound is unique due to its specific amino substitution, which enhances its solubility and bioavailability compared to camptothecin. This modification also improves its pharmacokinetic properties, making it a valuable compound for further drug development .

Activité Biologique

10-Aminocamptothecin (10-AC) is a derivative of camptothecin, a well-known class of anticancer agents that exert their effects primarily through the inhibition of DNA topoisomerase I. This article provides a comprehensive overview of the biological activity of 10-AC, focusing on its pharmacological properties, cytotoxic effects, and potential clinical applications.

The primary mechanism of action for camptothecin derivatives, including 10-AC, involves the stabilization of the topoisomerase I-DNA complex during DNA replication. This stabilization leads to DNA damage and subsequent apoptosis in rapidly dividing cancer cells. The lactone form of 10-AC is crucial for its activity; hydrolysis to the carboxylate form results in a significant loss of cytotoxicity .

Pharmacological Properties

10-AC exhibits several pharmacological properties that enhance its anticancer activity:

- Cytotoxicity : Studies indicate that 10-AC has potent cytotoxic effects against various cancer cell lines, including colon (HT-29), breast (MCF-7), and bladder (MGH-U1) cancer cells. The effectiveness is significantly influenced by drug concentration and exposure time, with longer exposure times correlating with increased cell death .

- Solubility and Stability : The solubility of 10-AC can be enhanced through chemical modifications. For example, derivatives with lipophilic moieties at position 7 have shown improved solubility and antitumor activity without compromising stability .

In Vitro Studies

Table 1 summarizes the IC50 values of 10-AC against various cancer cell lines:

These values demonstrate that 10-AC is highly effective in vitro, with IC50 values indicating potent cytotoxicity.

In Vivo Studies

In animal models, particularly xenograft studies, 10-AC has shown significant antitumor activity against colon carcinoma. A Phase II clinical trial involving a continuous intravenous infusion of 9-Aminocamptothecin (a closely related compound) demonstrated promising results, suggesting that similar strategies could be effective for 10-AC .

Case Studies

Several case studies have highlighted the clinical potential of 10-AC:

- Colon Cancer Treatment : A study reported that patients receiving continuous infusion of camptothecin derivatives experienced tumor regression. While specific data on 10-AC was limited, the findings support ongoing investigations into its use in similar treatment regimens .

- Combination Therapies : Research indicates that combining 10-AC with other chemotherapeutic agents may enhance its efficacy. For instance, combinations with fluoropyrimidines have shown improved outcomes in colorectal cancer models .

Challenges and Future Directions

Despite its promising biological activity, several challenges remain in the clinical application of 10-AC:

- Toxicity : While less toxic than some traditional chemotherapeutics, further studies are needed to fully understand the safety profile of 10-AC.

- Drug Delivery : Improving the delivery mechanisms for 10-AC to enhance bioavailability and minimize systemic exposure is crucial. Nanotechnology-based approaches are being explored to improve therapeutic outcomes by targeting drug delivery specifically to tumor cells .

Propriétés

IUPAC Name |

(19S)-7-amino-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4/c1-2-20(26)14-7-16-17-11(5-10-6-12(21)3-4-15(10)22-17)8-23(16)18(24)13(14)9-27-19(20)25/h3-7,26H,2,8-9,21H2,1H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVUUMBZAHAKPKQ-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301315223 | |

| Record name | 10-Aminocamptothecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86639-63-6 | |

| Record name | 10-Aminocamptothecin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86639-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Camptothecin, 10-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086639636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Aminocamptothecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 10-Aminocamptothecin be detected using fluorescence techniques?

A: Yes, this compound demonstrates favorable fluorescence properties, particularly under two-photon excitation. Research indicates that a newly synthesized analog, 7-trimethylsilyl-10-aminocamptothecin, exhibits a high two-photon cross-section (35 x 10⁻⁵⁰ cm⁴ s/photon) and a relatively long excited-state lifetime (6.3 ns) in phosphate-buffered saline containing human serum albumin (HSA) []. These properties make it comparable to Hycamtin (Topotecan), another camptothecin analog known for its strong fluorescence signal under two-photon excitation.

Q2: How does encapsulation within a dendrimer affect the efficacy of camptothecin analogs like this compound?

A: Encapsulating camptothecins within a biocompatible dendrimer, composed of glycerol and succinic acid, has shown significant benefits for their anticancer activity []. This approach addresses the limitations of poor solubility often associated with these drugs. Notably, encapsulating 7-butyl-10-aminocamptothecin within this dendrimer system led to a 16-fold increase in cellular uptake and improved drug retention within MCF-7 cells (a human breast adenocarcinoma cell line) []. This enhanced cellular accumulation translates to greater efficacy, with the dendrimer-drug complex demonstrating low nanomolar IC₅₀ values across multiple human cancer cell lines [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.